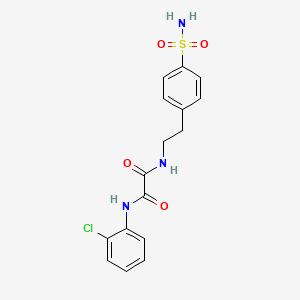

N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 and has since been the subject of numerous scientific studies. In

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Novel Synthetic Approaches and Chemical Reactions : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of these compounds in creating anthranilic acid derivatives and oxalamides through a new rearrangement sequence, providing a high-yielding method for producing a wide range of derivatives (Mamedov et al., 2016). This method's operational simplicity and efficiency highlight the potential for these compounds in complex synthetic pathways.

Materials Science Applications

Molecular Structure and Magnetic Properties : Research into the synthesis, crystal structure, and magnetic properties of rhenium(IV) compounds with oxalate anions underscores the potential of oxalamide derivatives in materials science, particularly in the development of materials with specific magnetic properties (Chiozzone et al., 1999). These findings contribute to our understanding of the structural and electronic factors influencing material properties, paving the way for new material designs.

Biological Studies Applications

Enzyme Inhibition and Therapeutic Potential : Sulfamides and their derivatives, including those similar to N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, have shown significant promise as enzyme inhibitors with therapeutic potential. For instance, sulfamide-based compounds have been designed to inhibit a range of enzymes, such as carbonic anhydrases and proteases, demonstrating low nanomolar affinity and highlighting their role in the development of therapeutic agents (Winum et al., 2006). These compounds' ability to interact with enzyme active sites through their sulfamide moiety or to induce desired physico-chemical properties makes them valuable tools in drug discovery and development.

Wirkmechanismus

Target of Action

It is related to glimepiride , which is a medication used to treat diabetes. Glimepiride primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .

Mode of Action

The influx of calcium stimulates insulin release .

Biochemical Pathways

By stimulating the release of insulin, it promotes the uptake of glucose into cells and regulates carbohydrate metabolism .

Result of Action

If its effects are similar to those of Glimepiride, it would lead to an increase in insulin levels, promoting glucose uptake into cells and thereby lowering blood glucose levels .

Eigenschaften

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-10-9-11-5-7-12(8-6-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQYXYLBQDUDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)

![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)

![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)